molecular formula C11H13FO5S B2778815 Tert-butyl 2-fluorosulfonyloxybenzoate CAS No. 2411221-11-7

Tert-butyl 2-fluorosulfonyloxybenzoate

Cat. No. B2778815
CAS RN: 2411221-11-7
M. Wt: 276.28
InChI Key: SOYDQJYNMWSYIX-UHFFFAOYSA-N
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Description

“Tert-butyl 2-fluorosulfonyloxybenzoate” likely contains a benzoate group, a tert-butyl group, and a fluorosulfonyloxy group. The tert-butyl group is a common alkyl group in organic chemistry, known for its bulky nature . The benzoate group is a common ester group derived from benzoic acid, often used in organic synthesis . The fluorosulfonyloxy group is less common and might impart unique reactivity to the compound .


Synthesis Analysis

While specific synthesis methods for “Tert-butyl 2-fluorosulfonyloxybenzoate” are not available, tert-butyl groups are often introduced using tert-butyl alcohol or tert-butyl chloride . Benzoate esters can be formed via the reaction of benzoic acid with alcohols in the presence of a catalyst . The introduction of a fluorosulfonyloxy group might involve more specialized conditions .


Molecular Structure Analysis

The molecular structure of “Tert-butyl 2-fluorosulfonyloxybenzoate” would likely show distinct regions corresponding to the tert-butyl, benzoate, and fluorosulfonyloxy groups . The exact structure would depend on the specific arrangement of these groups within the molecule.


Chemical Reactions Analysis

The reactivity of “Tert-butyl 2-fluorosulfonyloxybenzoate” would likely be influenced by the presence of the tert-butyl, benzoate, and fluorosulfonyloxy groups . The tert-butyl group is generally non-reactive, while the benzoate ester could participate in reactions like hydrolysis or transesterification . The fluorosulfonyloxy group might confer unique reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Tert-butyl 2-fluorosulfonyloxybenzoate” would depend on the specific structure of the compound. Tert-butyl groups often confer volatility and hydrophobicity . Benzoate esters have varying solubility depending on the specific structure .

Scientific Research Applications

OLED Emitters

“Tert-butyl 2-fluorosulfonyloxybenzoate” derivatives have been utilized in the design of Organic Light-Emitting Diodes (OLEDs) . These compounds serve as multi-functional luminophores that exhibit thermally activated delayed fluorescence (TADF) and aggregation-induced emission enhancement . The tert-butyl groups contribute to the formation of crystalline polymorphs, which are essential for the color-changing properties of the emitters used in OLEDs .

Asymmetric Synthesis

The compound plays a role in the synthesis of N-heterocycles via sulfinimines. Chiral sulfinamides, such as those derived from “Tert-butyl 2-fluorosulfonyloxybenzoate,” are crucial chiral auxiliaries in the stereoselective synthesis of amines and their derivatives . This methodology provides access to structurally diverse compounds that are significant in pharmaceuticals and therapeutics .

Fluorinated Phenyl tert-Butyl Nitroxides

In the field of molecular sensing and imaging , “Tert-butyl 2-fluorosulfonyloxybenzoate” derivatives are used to obtain functionalized fluorinated phenyl tert-butyl nitroxides. These compounds are synthesized through a sequential substitution process and are important for creating sensitive 19F-labeled NMR probes .

Perfluoro-tert-butylation

The compound is involved in the regioselective aromatic perfluoro-tert-butylation . This process is crucial for introducing the perfluoro-tert-butyl group into arenes, which is a significant step in the development of pharmaceuticals, agrochemicals, and other fluorine-containing materials .

Liquid Crystalline Materials

“Tert-butyl 2-fluorosulfonyloxybenzoate” is used in the development of liquid crystalline materials . Its unique electronic properties enable it to impart favorable steric, electronic, and hydrophobic properties to molecules, enhancing their performance in various applications .

Chiral Catalysts Performance Tuning

The compound’s derivatives are employed to tune the performance of chiral catalysts . This application is particularly relevant in asymmetric reactions, where high efficiency and enantioselectivity are desired .

Safety and Hazards

While specific safety and hazard data for “Tert-butyl 2-fluorosulfonyloxybenzoate” are not available, compounds containing tert-butyl groups can be flammable . Benzoate esters are generally considered low in toxicity but can be irritating to the skin and eyes .

Future Directions

The future directions for research on “Tert-butyl 2-fluorosulfonyloxybenzoate” would likely depend on the unique properties conferred by the fluorosulfonyloxy group . This compound could potentially be of interest in the development of new synthetic methodologies or materials .

properties

IUPAC Name

tert-butyl 2-fluorosulfonyloxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO5S/c1-11(2,3)16-10(13)8-6-4-5-7-9(8)17-18(12,14)15/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYDQJYNMWSYIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC=C1OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-fluorosulfonyloxybenzoate

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